An In-Depth Technical Guide to 3-Des(allylthio)methyl-3-bromomethyl Althiazide: A Hypothetical Thiazide Derivative for Advanced Research
An In-Depth Technical Guide to 3-Des(allylthio)methyl-3-bromomethyl Althiazide: A Hypothetical Thiazide Derivative for Advanced Research
Disclaimer: The compound "3-Des(allylthio)methyl-3-bromomethyl Althiazide" is not documented in publicly available scientific literature or chemical databases as of the date of this guide. It is presumed to be a novel, hypothetical, or proprietary derivative of the known diuretic Althiazide. This guide, therefore, provides a theoretical and predictive analysis based on the structure of the parent compound and established principles of medicinal chemistry and synthetic organic chemistry.
Introduction: Deconstructing a Novel Thiazide Analogue
Thiazide diuretics have been a cornerstone in the management of hypertension and edema for decades.[1][2] Their mechanism of action, primarily the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the kidney, is well-established.[3][4] Althiazide (also known as Altizide) is a member of this class, distinguished by a 3-((allylthio)methyl) substituent on the benzothiadiazine core.[5][6]
The compound name "3-Des(allylthio)methyl-3-bromomethyl Althiazide" implies a specific chemical modification of the Althiazide structure: the removal ("Des") of the (allylthio)methyl group at the C3 position and its replacement with a bromomethyl (-CH2Br) group. This structural alteration is significant, as the bromomethyl group is a reactive moiety that can serve as an alkylating agent or a versatile synthetic handle for further derivatization.
This guide will provide a comprehensive overview of the parent compound, Althiazide, and construct a detailed theoretical framework for its hypothetical derivative, 3-Des(allylthio)methyl-3-bromomethyl Althiazide. We will explore its proposed structure, a plausible synthetic pathway, its predicted mechanism of action, and potential applications in research and drug development.
Part 1: Chemical Profile of the Parent Compound: Althiazide
To understand the derivative, we must first characterize the parent molecule. Althiazide is a thiazide diuretic used for its antihypertensive properties.[5][6]
| Property | Data | Reference |
| IUPAC Name | 6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [5] |
| Synonyms | Altizide, P-1779 | [5][7] |
| CAS Number | 5588-16-9 | [5] |
| Molecular Formula | C₁₁H₁₄ClN₃O₄S₃ | [5][8] |
| Molecular Weight | 383.9 g/mol | [6][8] |
| Chemical Structure | [5] |
The key features of the Althiazide structure are the benzothiadiazine dioxide core, which is essential for diuretic activity, the sulfonamide group at the C7 position, and the (allylthio)methyl group at the C3 position. Modifications at the C3 position are known to influence the potency and duration of action of thiazide diuretics.
Part 2: The Hypothetical Derivative: 3-Des(allylthio)methyl-3-bromomethyl Althiazide
Based on standard chemical nomenclature, the proposed structure for this hypothetical compound would be as follows:
| Property | Predicted Data |
| Proposed IUPAC Name | 3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide |
| Proposed Formula | C₈H₉BrClN₃O₄S₂ |
| Proposed Structure | A modification of the Althiazide structure where the C3-(allylthio)methyl group is replaced by a C3-bromomethyl group. |
The introduction of the electrophilic bromomethyl group fundamentally changes the chemical nature of the C3 substituent from a relatively inert group to a reactive site.
Part 3: Theoretical Synthesis Pathway
The synthesis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide would likely start from a common precursor to hydrochlorothiazide derivatives, 4-amino-6-chloro-1,3-benzenedisulfonamide. A plausible multi-step synthesis is outlined below.
Experimental Protocol: Proposed Synthesis
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Step 1: Cyclization to form Hydrochlorothiazide. React 4-amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde. This reaction forms the dihydro-benzothiadiazine ring system of hydrochlorothiazide.[9]
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Step 2: Introduction of a Hydroxymethyl Group. React the hydrochlorothiazide from Step 1 with an excess of formaldehyde under acidic conditions. This would likely result in the formation of 3-hydroxymethyl-hydrochlorothiazide.
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Step 3: Bromination. The final step would be the conversion of the 3-hydroxymethyl group to a 3-bromomethyl group. This can be achieved using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate aprotic solvent. The reaction should be carried out under anhydrous conditions to prevent side reactions.
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Purification: The final product would be purified using column chromatography followed by recrystallization to obtain the pure 3-Des(allylthio)methyl-3-bromomethyl Althiazide.
Visualization of the Proposed Synthesis
Caption: Proposed synthetic route to the target compound.
Part 4: Predicted Mechanism of Action and Scientific Rationale
The biological activity of this hypothetical molecule is predicted to stem from two key features: the thiazide core and the reactive bromomethyl group.
Core Diuretic Activity
The 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide scaffold is the pharmacophore responsible for the diuretic effect. It is expected to act as a competitive inhibitor at the chloride-binding site of the Na+/Cl- symporter (NCC) in the distal convoluted tubule of the nephron.[2][3] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and lowers blood pressure.[1][4]
Role of the 3-Bromomethyl Group
The novelty of this compound lies in the C3-bromomethyl substituent. This group could confer several unique properties:
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Irreversible Inhibition: The bromomethyl group is an electrophilic alkylating agent. It has the potential to form a covalent bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in or near the active site of the Na+/Cl- symporter. This would lead to irreversible inhibition, potentially resulting in a more potent and longer-lasting diuretic effect compared to traditional, reversibly-binding thiazides.
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A Probe for Target Identification: As a reactive fragment, this molecule could be used as a chemical probe in proteomics experiments (Activity-Based Protein Profiling). By allowing the compound to covalently label its protein target(s) in a cellular or tissue lysate, researchers could use techniques like mass spectrometry to identify the specific binding sites on the Na+/Cl- symporter or to discover potential off-target interactions.
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A Synthetic Intermediate: The bromo-substituent is an excellent leaving group, making the compound a valuable intermediate for the synthesis of a library of novel C3-substituted Althiazide analogues. Nucleophiles such as amines, thiols, or alcohols could be used to displace the bromide, allowing for the rapid generation of diverse structures for structure-activity relationship (SAR) studies.
Visualization of the Proposed Mechanism
Caption: Predicted irreversible inhibition of the NCC symporter.
Part 5: Potential Research Applications and Future Directions
The unique chemical properties of 3-Des(allylthio)methyl-3-bromomethyl Althiazide make it an intriguing tool for several areas of research:
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Pharmacology and Drug Discovery: It could be used to map the active site of the Na+/Cl- symporter, providing valuable insights for the design of next-generation diuretics. The hypothesis of irreversible inhibition could be tested, which may lead to drugs with different pharmacokinetic and pharmacodynamic profiles.
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Chemical Biology: Its use as a chemical probe could help elucidate the physiological roles of the Na+/Cl- symporter and identify other proteins that may be involved in electrolyte balance and blood pressure regulation.
-
Synthetic Chemistry: The compound serves as a platform for creating diverse libraries of thiazide derivatives, enabling a deeper exploration of the structure-activity relationships governing diuretic potency and selectivity.
Conclusion
While 3-Des(allylthio)methyl-3-bromomethyl Althiazide remains a hypothetical construct, its rational design based on the well-known Althiazide scaffold presents exciting possibilities. The introduction of a reactive bromomethyl group at the C3 position transforms a standard diuretic into a potential covalent inhibitor and a versatile chemical probe. The synthesis is theoretically straightforward, and the resulting compound could be instrumental in advancing our understanding of thiazide diuretic mechanisms and in the development of novel therapeutic agents. Further synthetic and biological evaluation is required to validate the hypotheses presented in this guide.
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